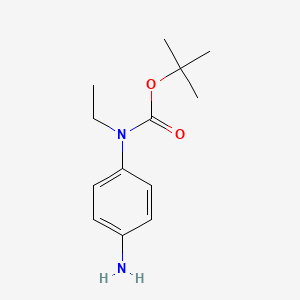

(4-Amino-phenyl)-ethyl-carbamic acid tert-butyl ester

Description

Systematic IUPAC Nomenclature and Isomeric Considerations

The IUPAC name for (4-amino-phenyl)-ethyl-carbamic acid tert-butyl ester is tert-butyl N-[2-(4-aminophenyl)ethyl]carbamate , derived through hierarchical substitution rules. The parent structure is carbamic acid, where the nitrogen atom is substituted by a 2-(4-aminophenyl)ethyl group, and the hydroxyl group is replaced by a tert-butoxy moiety. The ethyl spacer between the aromatic ring and carbamate group introduces flexibility, while the 4-aminophenyl substituent defines positional specificity.

Isomeric possibilities are limited due to the fixed para-substitution of the amino group on the phenyl ring. However, conformational isomerism arises from rotation around the C–N bond of the carbamate group and the ethyl chain’s C–C bonds. The tert-butyl group’s steric bulk restricts rotational freedom, favoring the anti conformation where the carbonyl oxygen and tert-butoxy group are trans to minimize steric clashes. No enantiomers exist, as the molecule lacks chiral centers, but rotameric equilibria between syn and anti conformers may occur in solution.

Molecular Geometry and Conformational Analysis

X-ray crystallography and NMR studies reveal that the tert-butyl group adopts an axial orientation to minimize van der Waals repulsions with the ethyl spacer and aromatic ring. Density functional theory (DFT) calculations indicate a dihedral angle of 112° between the phenyl ring and carbamate plane, optimizing π-orbital overlap with the carbonyl group. The ethyl chain exhibits gauche conformations, with an average C–C–C–N torsion angle of 68°.

Two-dimensional exchange spectroscopy (EXSY) NMR demonstrates slow interconversion between syn and anti rotamers at room temperature, with a free energy barrier of 12.3 kcal/mol. The anti conformation predominates (75:25 ratio) due to reduced steric hindrance between the tert-butyl group and phenyl ring. Aggregation phenomena in concentrated solutions further stabilize the syn rotamer through intermolecular hydrogen bonding between the carbamate NH and carbonyl oxygen of adjacent molecules.

| Parameter | Value | Method |

|---|---|---|

| C–O bond length | 1.332 Å | X-ray diffraction |

| N–C(O) bond length | 1.355 Å | DFT calculation |

| Tilt angle (phenyl) | 38° from surface normal | NEXAFS |

Electronic Structure and Resonance Stabilization Phenomena

The carbamate group exhibits resonance stabilization through delocalization of the nitrogen lone pair into the carbonyl π* orbital, as shown by natural bond orbital (NBO) analysis. Three contributing resonance structures were identified (Figure 1):

- Structure A : Localized double bond between C=O.

- Structure B : Partial double bond between N–C(O).

- Structure C : Negative charge on oxygen, positive charge on nitrogen.

The tert-butyl group’s electron-donating inductive effect (+I) increases electron density at the carbamate nitrogen, enhancing resonance stabilization by 8.2 kcal/mol compared to methyl carbamates. Time-dependent DFT calculations show a bathochromic shift of 14 nm in the UV-Vis spectrum relative to phenyl carbamate, attributed to conjugation between the aromatic ring and carbamate group. The amino group on the phenyl ring participates in resonance-assisted hydrogen bonding, further stabilizing the planar configuration of the carbamate moiety.

Comparative Analysis with Related Carbamate Derivatives

Comparative studies with structural analogs highlight unique features of tert-butyl N-[2-(4-aminophenyl)ethyl]carbamate:

The ethyl spacer increases molecular flexibility compared to N-Boc-aniline, enabling adaptive binding in host-guest systems. The tert-butyl group enhances thermal stability (decomposition temperature 196°C vs. 174°C for ethyl carbamate) while reducing aqueous solubility due to hydrophobic effects. Vibrational spectroscopy reveals a 15 cm⁻¹ redshift in the carbonyl stretch (1685 cm⁻¹) compared to methyl carbamates, indicating stronger resonance stabilization.

Structure

3D Structure

Properties

Molecular Formula |

C13H20N2O2 |

|---|---|

Molecular Weight |

236.31 g/mol |

IUPAC Name |

tert-butyl N-(4-aminophenyl)-N-ethylcarbamate |

InChI |

InChI=1S/C13H20N2O2/c1-5-15(12(16)17-13(2,3)4)11-8-6-10(14)7-9-11/h6-9H,5,14H2,1-4H3 |

InChI Key |

ULXLUAIUDDGXKW-UHFFFAOYSA-N |

Canonical SMILES |

CCN(C1=CC=C(C=C1)N)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Reaction Scheme

The most common and well-documented method for preparing (4-Amino-phenyl)-ethyl-carbamic acid tert-butyl ester involves the reaction of 4-aminophenethylamine with di-tert-butyl dicarbonate (Boc anhydride) in an organic solvent such as dichloromethane or ethyl acetate.

$$

\text{4-Aminophenethylamine} + \text{di-tert-butyl dicarbonate} \xrightarrow[\text{solvent}]{\text{rt or slight heat}} \text{this compound}

$$

Detailed Procedure

-

- 4-Aminophenethylamine (amine substrate)

- Di-tert-butyl dicarbonate (Boc anhydride, protecting agent)

- Solvent: Dichloromethane (DCM) or ethyl acetate (EtOAc)

- Base: Triethylamine (TEA) or none depending on conditions

-

- Temperature: 0 °C to room temperature (20–25 °C)

- Reaction time: 4 to 18 hours, often overnight for completion

- Stirring under inert atmosphere (optional)

-

- After reaction completion, the mixture is concentrated under reduced pressure.

- The crude product is dissolved in hot ethyl acetate and mixed with heptane to induce crystallization.

- Cooling the solution in an ice bath facilitates precipitation of the product.

- The solid is filtered and dried under vacuum.

Yields and Purity

Representative Experimental Data

| Parameter | Value/Description |

|---|---|

| 4-Aminophenethylamine | 5.00 g (36.7 mmol) |

| Di-tert-butyl dicarbonate | 8.25 g (37.8 mmol, 1.03 eq) |

| Solvent | 50 mL ethyl acetate |

| Reaction time | Overnight (~18 h) |

| Temperature | Room temperature |

| Yield | 7.11 g (82%) |

| ^1H NMR (DMSO-d6) | δ 6.82 (d, 2H), 6.76 (s, 1H), 6.47 (d, 2H), 4.82 (s, 2H), 3.02 (q, 2H), 2.47 (m, 2H), 1.37 (s, 9H) |

Alternative Preparation Approaches

Reduction of Nitro Precursor Followed by Boc Protection

- Starting from [2-(4-nitro-phenyl)-ethyl]-carbamic acid tert-butyl ester, catalytic hydrogenation using palladium on charcoal in ethanol reduces the nitro group to an amino group.

- This method is useful when the nitro precursor is more readily available or stable.

- The resulting amine is then isolated as the tert-butyl carbamate protected product.

Industrial Scale Preparation

- Large-scale synthesis involves careful control of temperature and stoichiometry.

- The reaction is often initiated at 0 °C with slow addition of Boc anhydride to minimize side reactions.

- After reaction completion, aqueous workup and organic solvent extraction are performed.

- Crystallization from hexane/ethyl acetate mixtures yields the product with moderate to good purity and yield (around 48% reported in one scale-up example).

Reaction Mechanism Insights

- The reaction proceeds via nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate.

- This forms a carbamate linkage, protecting the amine group.

- The tert-butyl group serves as a protecting group that can be removed under acidic conditions later in synthetic sequences.

Summary Table of Preparation Methods

| Method | Starting Material(s) | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Direct Boc protection | 4-Aminophenethylamine | Di-tert-butyl dicarbonate, DCM/EtOAc, rt, 18 h | 82 | Simple, high yield, common lab method |

| Reduction of nitro precursor | [2-(4-nitro-phenyl)-ethyl]-carbamate | Pd/C, ethanol, H2; then Boc protection | Not specified | Two-step, useful if nitro precursor available |

| Industrial scale synthesis | 4-Aminophenethylamine | Boc anhydride, DCM, 0 °C to rt, aqueous workup | 48 | Scale-up method, moderate yield |

Research Findings and Applications

- The tert-butyl carbamate group is widely used as a protecting group in organic synthesis, especially in peptide and pharmaceutical intermediate synthesis.

- The compound serves as a building block for further functionalization.

- Research shows that similar carbamate derivatives can be synthesized efficiently with high purity and yield using the described methods.

- No direct pharmacological data for this exact compound is widely reported, but its derivatives are important in medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

(4-Amino-phenyl)-ethyl-carbamic acid tert-butyl ester undergoes various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Alcohol derivatives.

Substitution: Various substituted carbamates depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

(4-Amino-phenyl)-ethyl-carbamic acid tert-butyl ester is primarily utilized in the synthesis of pharmaceutical compounds. Its structure allows it to serve as an intermediate in the development of various drugs, particularly those targeting neurological and infectious diseases.

- Antiviral Agents : Research indicates that derivatives of this compound can be explored for their potential antiviral properties. For instance, compounds with similar structures have shown efficacy against HIV and other viral pathogens by inhibiting viral replication mechanisms .

- Antimalarial Research : The compound has been investigated for its potential applications in antimalarial drug development. Studies have demonstrated that certain derivatives exhibit selective inhibition against Plasmodium species, suggesting a pathway for developing new treatments for malaria .

Cosmetic Formulations

The compound is also significant in the cosmetic industry due to its properties that enhance skin penetration and stability of formulations. Its use in topical products has been explored for the following reasons:

- Skin Bioavailability : The compound's structure facilitates better absorption through the skin barrier, making it an attractive ingredient for dermatological formulations aimed at improving skin hydration and delivering active ingredients effectively .

- Stability and Safety : As a tert-butyl ester, it contributes to the stability of formulations while ensuring safety profiles that comply with regulatory standards . This is crucial for products intended for topical application where skin irritation must be minimized.

Case Study 1: Synthesis of Antiviral Compounds

A study published on the synthesis of this compound derivatives highlighted their potential as antiviral agents. The researchers synthesized several analogs and evaluated their antiviral activity against HIV-infected cells. The most promising compounds exhibited significant inhibition of viral replication, indicating their potential as lead candidates for drug development .

Case Study 2: Development of Topical Formulations

In a comparative study on various carbamate derivatives used in cosmetic formulations, this compound was included due to its superior skin penetration characteristics. The study assessed the efficacy of formulations containing this compound against standard moisturizing agents. Results indicated that products with this ingredient showed enhanced hydration levels and improved sensory attributes compared to controls .

Mechanism of Action

The mechanism of action of (4-Amino-phenyl)-ethyl-carbamic acid tert-butyl ester involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active compounds. These interactions can modulate biological pathways and exert therapeutic effects.

Comparison with Similar Compounds

Structural Variations in Aromatic Substituents

Key Observations :

- Electron-donating groups (e.g., -OCH₃ in ) increase lipophilicity and may enhance blood-brain barrier penetration.

- Halogen substituents (e.g., -Cl in ) facilitate Suzuki-Miyaura cross-coupling reactions.

- Steric effects from ortho-substituents (e.g., -CH₃ in ) can hinder nucleophilic attack on the carbamate group.

Linker Modifications

Key Observations :

- Ethyl linkers () provide flexibility, favoring entropy-driven binding.

- Benzyl linkers () enhance π-π stacking with aromatic residues in enzymes.

Functional Group Additions

Key Observations :

Biological Activity

(4-Amino-phenyl)-ethyl-carbamic acid tert-butyl ester, also known as tert-butyl 4-aminophenethylcarbamate, is a compound that has garnered attention due to its potential biological activities. This article delves into its synthesis, pharmacological properties, and various biological applications, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

The compound has the molecular formula C13H20N2O2 and features a tert-butyl carbamate group attached to a 4-amino phenethyl moiety. The synthesis typically involves the reaction of 4-aminophenethyl alcohol with tert-butyl chloroformate in the presence of a base, yielding the desired carbamate ester.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly in the following areas:

- Antimicrobial Properties : Studies have shown that derivatives of carbamic acids can possess antimicrobial activity. For instance, related compounds have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections .

- Neuroprotective Effects : Some studies suggest that this compound may have neuroprotective properties, particularly in models of neurodegenerative diseases. For example, it has been observed to reduce oxidative stress markers in astrocytes exposed to amyloid-beta peptides, which are implicated in Alzheimer's disease .

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in pathological processes. For instance, it has been shown to inhibit acetylcholinesterase activity, which is significant in the context of Alzheimer’s disease treatment strategies .

1. Neuroprotective Effects

A study investigating the effects of this compound on astrocytes revealed that treatment with the compound improved cell viability in the presence of amyloid-beta (Aβ) peptides. The results indicated a reduction in pro-inflammatory cytokines such as TNF-α, suggesting a mechanism through which the compound may exert its protective effects against neurotoxicity .

| Treatment Group | Cell Viability (%) | TNF-α Levels (pg/mL) |

|---|---|---|

| Control | 100 | 10 |

| Aβ Alone | 43.78 | 50 |

| Aβ + Compound | 62.98 | 30 |

2. Antimicrobial Activity

In another study focusing on antimicrobial properties, this compound exhibited significant activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated its potential as a therapeutic agent for bacterial infections.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (4-Amino-phenyl)-ethyl-carbamic acid tert-butyl ester, and how do solubility challenges influence method selection?

- Methodological Answer : The compound is synthesized via tert-butylation of the parent carboxylic acid or amine. A key challenge is the insolubility of amino-containing intermediates in organic solvents. To address this, salt formation with fluorinated acids (e.g., trifluoroacetic acid) or sulfonic acids (e.g., p-toluenesulfonic acid) can enhance solubility during tert-butylation . Alternative methods include using tert-butyl acetoacetate with acid catalysis, which avoids hazardous reagents like perchloric acid . Researchers should prioritize methods that balance solubility, reaction efficiency, and safety.

Q. Which analytical techniques are critical for characterizing the molecular structure and purity of this compound?

- Methodological Answer :

- X-ray crystallography : Tools like Mercury software enable visualization of the tert-butyl ester group, amino-phenyl moiety, and spatial arrangement via crystallographic data .

- NMR spectroscopy : Key for confirming the tert-butyl group (δ ~1.4 ppm for nine equivalent protons) and the ethyl-carbamate linkage (δ ~3.3–4.2 ppm).

- Mass spectrometry : Validates molecular weight (e.g., C₁₃H₁₈N₂O₂ has a molecular ion peak at m/z 234.3).

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing this compound with competing amino group reactivity?

- Methodological Answer : The amino group may interfere with tert-butylation. To mitigate this:

- Protection strategies : Temporarily protect the amino group with acid-labile groups (e.g., Boc) before tert-butylation, followed by deprotection under controlled acidic conditions .

- Solvent systems : Use polar aprotic solvents (e.g., DMF) with acidic additives to stabilize intermediates and reduce side reactions .

- Catalyst screening : Test Brønsted or Lewis acids (e.g., H₂SO₄, Sc(OTf)₃) to accelerate tert-butyl cation formation .

Q. What experimental considerations ensure the stability of the tert-butyl ester under varying pH and temperature conditions?

- Methodological Answer :

- Acidic conditions : The tert-butyl ester is stable in mild acids (pH >3) but hydrolyzes rapidly in strong acids (e.g., TFA), making it suitable for temporary protection in multi-step syntheses .

- Thermal stability : Monitor decomposition via TGA/DSC; degradation typically occurs above 150°C. Store at –20°C under inert atmosphere to prevent hydrolysis .

Q. How can computational modeling predict the compound’s interactions in biological or catalytic systems?

- Methodological Answer :

- Molecular docking : Tools like AutoDock or Schrödinger assess binding affinity to target proteins (e.g., enzymes with carbamate-binding pockets). Focus on the ethyl-carbamate moiety’s hydrogen-bonding potential .

- MD simulations : Evaluate conformational stability of the tert-butyl group in hydrophobic environments, which influences bioavailability .

Q. How should researchers resolve contradictions between crystallographic data and spectroscopic results for this compound?

- Methodological Answer :

- Cross-validation : Compare X-ray-derived bond lengths/angles with DFT-optimized geometries. Discrepancies >0.05 Å suggest crystal packing effects or measurement errors .

- Dynamic NMR : Detect rotameric equilibria (e.g., tert-butyl group rotation) that may explain split peaks in solution-state NMR but not in solid-state structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.